
Ropivacaine
概要
説明
ロピバカインは、アミノアミド系に属する長時間作用型の局所麻酔薬です。手術中の局所麻酔または区域麻酔、および急性疼痛の管理に一般的に使用されます。 ロピバカインは、ナロピンという商品名で販売されており、ブピバカインなどの他の局所麻酔薬と比較して、心毒性が低いことが知られています .
準備方法
合成経路と反応条件
ロピバカインは、ラセミ体ピペコロキシリジドを非ケトン系溶媒中で分割して(S)-ピペコロキシリジドを得ることによって合成されます。次に、反応媒体として水を用いてN-プロピル化を行い、(S)-ロピバカイン塩基を生成します。 塩基は次に、一段階でロピバカイン塩酸塩一水和物に変換され、イソプロパノールから再結晶化されます .
工業的生産方法
ロピバカインの工業的生産には、持続的な送達のための多胞体リポソーム製剤の使用が含まれます。 これらの製剤は、リン酸緩衝生理食塩水での洗浄や遠心分離による収穫などの工程を含む、多重乳化法によって調製されます .
化学反応の分析
反応の種類
ロピバカインは、次のようなさまざまな化学反応を起こします。
酸化: 主にCYP1A2であるシトクロムP450酵素によって触媒され、3-ヒドロキシ-ロピバカインが生成されます.
還元: ロピバカインではあまり報告されていません。
置換: 水素原子が他の官能基に置き換わることを伴いますが、具体的な例は限られています。
一般的な試薬と条件
主要な生成物
3-ヒドロキシ-ロピバカイン: 酸化によって生成される主要な代謝物.
科学研究への応用
ロピバカインは、科学研究において幅広い用途があります。具体的には、
科学的研究の応用
Ropivacaine is a long-acting amide local anesthetic agent that reversibly inhibits sodium ion influx in nerve fibers, blocking impulse conduction . It is used in regional anesthesia for surgery, labor pain, and postoperative pain management . this compound's efficacy has been evaluated in numerous clinical trials, often in comparison to bupivacaine or levobupivacaine . It is also being studied for use in chronic pain management .
Pharmacology and Mechanism of Action
this compound, an optically pure S(-) enantiomer, belongs to the pipecoloxylidide group of local anesthetics . It is less lipophilic than bupivacaine, reducing its ability to penetrate large, myelinated motor fibers, which results in a reduced motor blockade . this compound acts selectively on pain-transmitting Aδ and C nerves rather than Aβ fibers involved in motor function . The drug displays linear and dose proportional pharmacokinetics (up to 80 mg administered intravenously), is metabolized extensively in the liver, and is excreted in urine .
Clinical Applications
this compound is effective as a regional anesthetic when administered via several routes . Research indicates that this compound is commonly used in nerve blocks, and its combination with dexmedetomidine is a research hotspot .
- Surgical Anesthesia Clinical trials have confirmed this compound's effectiveness as a regional anesthetic for various routes of administration .
- Labor Pain this compound is utilized for pain management during labor .
- Postoperative Pain this compound is also used to manage pain after surgical procedures .
- Chronic Pain Management In recent years, this compound has been evaluated for managing chronic pain through various methods .
- Epidural Steroid Injections this compound is used in epidural steroid injections for lower back pain, a common cause of functional limitation and work absence . It is less painful compared to bupivacaine or when combined with steroids . Types of epidural steroid injections include interlaminar, transforaminal, and caudal, each with varying levels of evidence for different conditions like lumbar disc herniation and spinal stenosis .
Adverse Effects
this compound is generally well-tolerated . Common adverse events include hypotension, nausea, vomiting, bradycardia, and headache, which are consequences of nerve block and occur at similar rates as with bupivacaine .
Case Study: this compound Withdrawal Syndrome
A case report describes a patient who developed agitation, generalized tremor, tachycardia, and tachypnea two hours after a this compound infusion unexpectedly ran out . These symptoms resolved 30 minutes after reinitiating epidural this compound . The patient was successfully weaned off this compound by gradually reducing the infusion rate over a week . This case suggests that this compound withdrawal can occur, although it had not been previously described in the literature .
Analytical Methodologies
Various analytical techniques are used to study this compound pharmacokinetics, including HPLC-UV with different reversed-phase columns and extraction methods for plasma and human serum samples .
作用機序
ロピバカインは、神経インパルスの発生と伝達を阻害することにより作用を発揮します。神経の電気的興奮の閾値を高め、神経インパルスの伝播速度を遅らせ、活動電位の立ち上がり速度を低下させます。 これは、神経線維におけるナトリウムイオン流入の可逆的な阻害によって達成されます . さらに、ロピバカインは、カリウムチャネルを用量依存的に阻害し、麻酔効果にさらに貢献しています .
類似化合物の比較
ロピバカインは、ブピバカインやリドカインなどの他の局所麻酔薬と比較されることがよくあります。比較の要点として、
ブピバカイン: ロピバカインは作用時間が似ていますが、心毒性が低く、安全域が広い.
リドカイン: ロピバカインは作用時間が長く、中枢神経系および心臓の合併症の可能性が低い.
レボブピバカイン: ロピバカインとレボブピバカインはどちらもブピバカインよりも心毒性が低いが、ロピバカインは運動ブロックが減少するため好ましい.
結論
ロピバカインは、他の局所麻酔薬に比べて汎用性があり、安全な代替薬であり、医療および科学研究において貴重な化合物となっています。そのユニークな特性と毒性プロファイルの低さにより、さまざまな用途で広く使用されています。
類似化合物との比較
Ropivacaine is often compared to other local anesthetics such as bupivacaine and lidocaine. Here are some key points of comparison:
Bupivacaine: This compound has a similar duration of action but is less cardiotoxic and has a greater margin of safety.
Lidocaine: This compound has a longer duration of action and a lower potential for central nervous system and cardiac complications.
Levobupivacaine: Both this compound and levobupivacaine are less cardiotoxic than bupivacaine, but this compound is preferred for its reduced motor blockade.
Conclusion
This compound is a versatile and safer alternative to other local anesthetics, making it a valuable compound in medical and scientific research. Its unique properties and reduced toxicity profile have led to its widespread use in various applications.
生物活性
Ropivacaine is a widely used local anesthetic belonging to the amide group, known for its efficacy in pain management. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical applications, and recent research findings.
Pharmacological Properties
This compound exhibits several notable pharmacological characteristics:
- Mechanism of Action : this compound works by inhibiting sodium ion influx through voltage-gated sodium channels in nerve membranes, leading to a decrease in neuronal excitability and reversible conduction block of nerve impulses. This action is dose-dependent and is complemented by the inhibition of potassium channels, which enhances its analgesic effects .
- Pharmacokinetics : this compound demonstrates linear pharmacokinetics up to an 80 mg intravenous dose. Following epidural administration of 150 mg, it displays biphasic absorption with an initial half-life of approximately 14 minutes and a secondary phase with a half-life of about 4.2 hours. It is highly protein-bound (90-94%), primarily to α1-acid glycoprotein .
- Toxicity Profile : Compared to bupivacaine, this compound has a lower risk of cardiotoxicity and neurotoxicity, making it a safer option for regional anesthesia . Studies indicate that systemic concentrations remain below known toxicity thresholds after intra-articular injections .
Antibacterial Activity
This compound also exhibits in vitro antibacterial properties , inhibiting the growth of various bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
This antibacterial effect adds an additional dimension to its clinical utility, particularly in surgical settings where infection risk is a concern .
Clinical Applications
This compound is utilized in various clinical scenarios, including:
- Regional Anesthesia : It is frequently employed in epidural and peripheral nerve blocks due to its effective analgesic properties with minimal motor block effects.
- Postoperative Pain Management : Clinical trials have demonstrated that this compound provides effective pain relief post-surgery. For instance, a randomized controlled trial showed that patients receiving intra-articular this compound following knee arthroscopy reported significantly lower pain scores compared to those receiving saline or bupivacaine .
Research Findings and Case Studies
Recent studies highlight the efficacy and safety profile of this compound:
- Efficacy in Surgical Settings : A study involving 282 patients compared the analgesic effects of intra-articular injections of this compound (0.75%) and bupivacaine (0.5%). Results indicated that this compound was effective in reducing pain scores at various time points post-surgery, confirming its role as a superior analgesic in certain contexts .
- Anticancer Properties : Emerging research suggests that this compound may influence cancer cell behavior. For instance, one study found that it promotes apoptosis in hepatocellular carcinoma cells through mitochondrial damage and caspase-3 activation . Another study indicated that this compound inhibits lung cancer cell malignancy by modulating specific cellular pathways .
Data Summary
特性
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040187 | |
Record name | Ropivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.53e-01 g/L | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics like ropivacaine block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84057-95-4, 98626-61-0 | |
Record name | Ropivacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ropivacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ropivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPIVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ropivacaine exert its anesthetic effect?
A: this compound, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , ] This prevents the generation and conduction of nerve impulses, leading to anesthesia in the targeted area.
Q2: Does this compound affect motor function?
A: While this compound's primary target is sensory nerves, it can also affect motor function, especially at higher doses. [, , , , ] Studies have shown that this compound exhibits a lesser degree of motor blockade compared to bupivacaine, potentially due to its different affinity for sodium channel subtypes. [, , ]
Q3: Beyond its anesthetic effects, does this compound have other physiological impacts?
A: Interestingly, research suggests that this compound possesses anti-inflammatory properties. In experimental models of lung injury, it was found to attenuate inflammatory responses by reducing neutrophil adhesion, cytotoxicity, and the production of inflammatory mediators. [] Further research is necessary to fully understand these mechanisms and potential therapeutic applications.
Q4: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C17H26N2O, and its molecular weight is 274.40 g/mol. []
Q5: Are there different forms of this compound, and how do their properties differ?
A: Yes, this compound exists as both hydrochloride and mesylate salts. [, , ] this compound mesylate, due to its higher solubility, demonstrates a faster dissolution rate compared to the hydrochloride salt. [, ] This enhanced dissolution profile could potentially translate into faster onset of action and improved bioavailability.
Q6: Does this compound exhibit any catalytic properties?
A6: Based on the provided research, there is no evidence to suggest that this compound possesses inherent catalytic properties. Its primary mechanism of action involves binding to sodium channels, not catalyzing chemical reactions.
Q7: Have computational chemistry methods been used to study this compound?
A7: While the provided research doesn't detail specific computational studies, such approaches could be valuable in exploring this compound's interactions with its target, predicting its pharmacokinetic properties, and designing novel analogs with improved characteristics.
Q8: How does the structure of this compound contribute to its activity and potency?
A8: The structure of this compound, particularly its aromatic ring, ester linkage, and amine group, plays a crucial role in its binding to sodium channels and subsequent anesthetic activity. Modifications to these structural elements could alter its binding affinity, potency, and duration of action.
Q9: What are the common formulations of this compound used clinically?
A: this compound is commonly formulated as an injectable solution for various routes of administration, including epidural, caudal, and peripheral nerve blocks. [, , , , , , , , ] The choice of formulation and concentration depends on the desired clinical effect, the site of administration, and patient-specific factors.
Q10: How do different formulations of this compound affect its stability and bioavailability?
A: The choice of salt form (hydrochloride or mesylate) can impact this compound's solubility and dissolution rate, potentially influencing its onset of action and bioavailability. [, ] Furthermore, the addition of adjuvants, such as fentanyl or clonidine, to this compound formulations can modulate its analgesic properties, duration of action, and side effect profile. [, , , , , ]
Q11: What is the safety profile of this compound?
A: this compound is generally well-tolerated, but like all local anesthetics, it carries a risk of systemic toxicity, particularly with accidental intravenous injection or high doses. [, ] Careful dose selection, monitoring, and adherence to safe injection practices are crucial for minimizing these risks.
Q12: How is this compound metabolized and eliminated from the body?
A: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP1A2. [] The primary metabolic pathway involves N-dealkylation and aromatic hydroxylation. [] The metabolites are subsequently excreted in the urine. [, ]
Q13: What types of in vitro and in vivo models have been used to study this compound's effects?
A: this compound's effects have been extensively studied in both in vitro and in vivo models. In vitro studies often utilize cell cultures, including primary cells and immortalized cell lines, to investigate its mechanisms of action, cytotoxicity, and impact on cellular processes. [, ] In vivo studies, typically employing rodent models, assess its analgesic efficacy, pharmacokinetics, and potential toxicity in a living organism. [, , , , , , ]
Q14: Is there evidence of resistance to this compound's anesthetic effects?
A14: While the development of true resistance to local anesthetics like this compound is rare, factors such as individual variability in drug metabolism, inflammation at the injection site, and the specific characteristics of the nerve fibers involved can influence the effectiveness of nerve blocks.
Q15: Are there strategies to improve the delivery of this compound to specific targets?
A15: Research is ongoing to develop novel drug delivery systems for this compound, aiming to improve its targeting to specific tissues or nerves, prolong its duration of action, and minimize systemic exposure.
Q16: What analytical methods are used to quantify this compound and its metabolites in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is commonly employed to quantify this compound and its metabolites in plasma or other biological matrices. [, , ] These methods offer high sensitivity and specificity, enabling researchers to study the drug's pharmacokinetic profile and metabolic fate.
Q17: Are there alternatives to this compound for local anesthesia?
A: Yes, several other local anesthetics are available, each with its own pharmacological profile and clinical considerations. [] Common alternatives include bupivacaine, levobupivacaine, and lidocaine. [, , , ] The choice of local anesthetic depends on various factors, including the desired duration of action, the type of procedure, and patient-specific factors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。